1-((Tetrahydrothiophen-2-yl)methyl)piperazine
Description
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-(thiolan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 |
InChI Key |
CGOLLQMXNVMOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with Tetrahydrothiophen-2-ylmethyl Halides
One common approach involves the synthesis of a tetrahydrothiophen-2-ylmethyl halide (e.g., bromide or chloride), which then undergoes nucleophilic substitution with piperazine.
Step 1: Preparation of tetrahydrothiophen-2-ylmethyl halide
This is usually achieved by halogenation of tetrahydrothiophen-2-ylmethanol using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).Step 2: Nucleophilic substitution with piperazine
The halide is reacted with piperazine under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (50–100 °C) to yield 1-((Tetrahydrothiophen-2-yl)methyl)piperazine .
$$
\text{Tetrahydrothiophen-2-ylmethanol} \xrightarrow[\text{SOCl}_2]{\text{halogenation}} \text{Tetrahydrothiophen-2-ylmethyl chloride} \xrightarrow[\text{piperazine}]{\text{DMF, heat}} \text{this compound}
$$
Reductive Amination of Tetrahydrothiophen-2-carboxaldehyde with Piperazine
Another method involves reductive amination , where tetrahydrothiophen-2-carboxaldehyde is reacted with piperazine in the presence of a reducing agent.
Step 1: Condensation of tetrahydrothiophen-2-carboxaldehyde with piperazine to form an imine intermediate.
Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
This method offers a mild and efficient route, often with good yields and fewer side-products.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of piperazine and improve yields in alkylation reactions.
Base Selection: DIPEA is preferred in amide coupling for its non-nucleophilic nature and ability to scavenge acids formed during coupling.
Temperature Control: Elevated temperatures (60–80 °C) favor reaction completion but must be balanced to avoid decomposition.
Purification: Acid-base extraction followed by crystallization or chromatography is effective for isolating pure product.
Stereochemistry: The tetrahydrothiophene ring can exist in different conformations; however, for this compound, stereochemical control is less critical due to the symmetrical nature of piperazine.
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety can enhance the compound’s binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between 1-((Tetrahydrothiophen-2-yl)methyl)piperazine and related compounds:
Key Observations :
- Tetrahydrothiophene vs. Thiophene : The saturated tetrahydrothiophene group in the target compound reduces aromaticity compared to 1-(2-thienylmethyl)piperazine, likely altering solubility and receptor-binding profiles.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 1-(m-trifluoromethylphenyl)piperazine) enhance receptor selectivity (e.g., 5-HT1B/1C), while bulky groups (e.g., benzhydryl) influence tubulin binding .
Pharmacological and Functional Comparisons
Serotonin Receptor Activity
- 1-(m-Trifluoromethylphenyl)piperazine : Acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats at 1–10 mg/kg doses. Its effects are reversed by 5-HT antagonists like metergoline .
- 1-(2-Thienylmethyl)piperazine: Limited activity data, but thiophene-based analogs are associated with MAO inhibition or dopaminergic modulation .
- This compound : Predicted to have lower 5-HT receptor affinity due to reduced aromaticity but improved metabolic stability from the saturated ring.
Tubulin Modulation
- Benzhydrylpiperazine Derivatives: Exhibit anti-tubulin activity, with substituents like methyl or chlorine at R2 positions enhancing potency. For example, 1-(4-chlorophenyl)piperazine derivatives show IC₅₀ values in the nanomolar range .
- Tetrahydrothiophene Analogs : The sulfur atom may mimic methionine or cysteine residues in tubulin binding pockets, though activity data are lacking.
Dopamine Receptor Affinity
- (2-Methoxyphenyl)piperazine Derivatives : Demonstrated affinity for dopamine D2 receptors (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) .
- Tetrahydrothiophene Analogs : Unlikely to exhibit strong D2 affinity due to the absence of electron-donating groups (e.g., methoxy) critical for receptor interactions.
Biological Activity
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperazine ring and a tetrahydrothiophene moiety, suggest interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine core, which is known for its biological significance, particularly in drug design. The tetrahydrothiophene group may enhance binding affinity to specific receptors or enzymes.
The mechanism of action involves the interaction of the compound with various molecular targets. The piperazine ring can modulate receptor activity or enzyme function, while the tetrahydrothiophene group may increase the specificity and potency of these interactions. This dual action suggests potential therapeutic applications in various diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown moderate to significant antibacterial and antifungal effects, characteristic of many piperazine derivatives .
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties by enhancing glycolysis and protecting neurons from degeneration in models of Parkinson's disease .
- Potential Anticancer Activity : Some studies suggest that similar compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Evaluation : A study evaluated various piperazine derivatives, including those with tetrahydrothiophene groups, for their antibacterial properties. Results indicated that certain derivatives exhibited significant inhibition against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
- Neuroprotective Agents : Research on terazosin analogs demonstrated enhanced Pgk1 activity in neurodegenerative models, supporting the hypothesis that piperazine derivatives can have protective effects on neuronal cells .
- Anticancer Studies : In vitro studies on cancer cell lines showed that compounds with similar structural motifs to this compound could significantly reduce cell proliferation in glioblastoma and breast cancer models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing 1-((Tetrahydrothiophen-2-yl)methyl)piperazine, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the tetrahydrothiophene and piperazine moieties. Key steps include:
- Ring Formation: Piperazine derivatives are often synthesized via alkylation or acylation reactions. For example, coupling tetrahydrothiophene-methyl halides with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Catalysts: Palladium or nickel complexes (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in heterocyclic systems .
- Solvent Optimization: Polar aprotic solvents like DMSO or acetonitrile improve solubility and reaction rates .
- Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₈N₂S: 214.1244) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced Research Questions
Q. How do structural modifications (e.g., tetrahydrothiophene vs. phenyl substituents) influence the compound’s pharmacokinetics, and what in vitro models are suitable for metabolism studies?
Methodological Answer:
- Metabolic Stability: The tetrahydrothiophene moiety may reduce oxidative metabolism compared to phenyl groups, as sulfur-containing rings resist cytochrome P450 (CYP450)-mediated oxidation .
- In Vitro Models:
Data Contradiction Example:
Sex differences in metabolism (e.g., male Wistar rats show higher Km values than females) highlight species- and sex-specific metabolic pathways .
Q. How can computational chemistry methods predict the compound’s interaction with biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models binding to receptors (e.g., CXCR3 or 5-HT receptors). The tetrahydrothiophene group may enhance hydrophobic interactions in receptor pockets .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over time (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models: Corrogate substituent electronegativity (e.g., sulfur’s polarizability) with activity .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., reference antagonists) .
- Batch Analysis: Compare compound purity across studies via HPLC; impurities >2% may skew results .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers due to experimental variables (e.g., incubation time) .
Q. How does the tetrahydrothiophene moiety impact structure-activity relationships (SAR) compared to other substituents (e.g., thiophene or pyridine)?
Methodological Answer:
- Hydrophobicity: Tetrahydrothiophene increases logP (~1.5) vs. pyridine (logP ~0.5), enhancing membrane permeability .
- Conformational Flexibility: The saturated ring allows adaptive binding to sterically constrained targets (e.g., enzyme active sites) .
- Electron Density: Sulfur’s lone pairs may facilitate π-π interactions absent in phenyl analogs .
Q. What advanced chromatographic techniques address purity challenges in scaling up synthesis?
Methodological Answer:
Q. Are there material science applications (e.g., epoxy networks) for this compound beyond pharmacology?
Methodological Answer:
Q. What in silico toxicology models predict the compound’s safety profile?
Methodological Answer:
Q. How can researchers ensure reproducibility in pharmacological data for this compound?
Methodological Answer:
- Open Protocols: Publish detailed synthetic routes (e.g., Catalyst:Substrate ratios) and assay conditions (e.g., buffer pH) .
- Reference Standards: Use commercially available analogs (e.g., 1-(2-fluorophenylmethyl)piperazine) for cross-validation .
- Collaborative Trials: Multi-lab studies reduce bias (e.g., IC₅₀ variability <15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
